- A MOF platform for incorporation of complementary organic motifs for CO2 binding, Chemical Communications (Cambridge, 1247, 51(62), 12478-12481

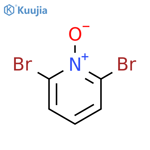

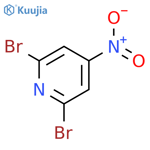

Cas no 98027-81-7 (2,6-Dibromo-4-nitropyridine oxide)

98027-81-7 structure

Productnaam:2,6-Dibromo-4-nitropyridine oxide

CAS-nummer:98027-81-7

MF:C5H2Br2N2O3

MW:297.888979434967

MDL:MFCD00233997

CID:827280

PubChem ID:11022882

2,6-Dibromo-4-nitropyridine oxide Chemische en fysische eigenschappen

Naam en identificatie

-

- 2,6-Dibromo-4-nitropyridine oxide

- 2,6-dibromo-4-nitro-1-oxidopyridin-1-ium

- 2,6-DIBROMO-4-NITROPYRIDINE N-OXIDE

- 2,6-Dibromo-4-nitropyridine-1-oxide

- 2,6-Dibromo-4-nitro-pyridine 1-oxide

- 2,6-dibromo-4-nitropyridine1-oxide

- DTXSID20452305

- 2,6-dibromo-4-nitropyridin-1-ium-1-olate

- DB-010094

- 2,6-Dibromo-4-nitro-pyridin N-oxide

- SB55113

- 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine

- SCHEMBL782341

- AKOS005216857

- 4-nitro-2,6-dibromopyridine-N-oxide

- Pyridine, 2,6-dibromo-4-nitro-, 1-oxide

- 2,6-dibromo-4-nitropyridine 1-oxide

- J-400205

- 2,6-dibromo-4-nitro pyridine 1-oxide

- MJEDSUKRJRIBKE-UHFFFAOYSA-N

- CS-M0699

- 98027-81-7

-

- MDL: MFCD00233997

- Inchi: 1S/C5H2Br2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H

- InChI-sleutel: MJEDSUKRJRIBKE-UHFFFAOYSA-N

- LACHT: [O-][N+](C1C=C(Br)[N+]([O-])=C(Br)C=1)=O

Berekende eigenschappen

- Exacte massa: 295.84300

- Monoisotopische massa: 295.84322g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 0

- Zware atoomtelling: 12

- Aantal draaibare bindingen: 1

- Complexiteit: 174

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 71.3Ų

- XLogP3: 1.7

Experimentele eigenschappen

- Dichtheid: 2.42

- Kookpunt: 456.1℃/760mmHg

- Vlampunt: 229.7°C

- Brekindex: 1.72

- PSA: 71.28000

- LogboekP: 3.07150

2,6-Dibromo-4-nitropyridine oxide Beveiligingsinformatie

2,6-Dibromo-4-nitropyridine oxide Douanegegevens

- HS-CODE:2933399090

- Douanegegevens:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,6-Dibromo-4-nitropyridine oxide Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM120629-1g |

2,6-Dibromo-4-nitropyridine 1-Oxide |

98027-81-7 | 95% | 1g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | Y1293428-1g |

2,6-Dibromo-4-nitro-pyridine 1-oxide |

98027-81-7 | 95% | 1g |

$1115 | 2024-07-28 | |

| Matrix Scientific | 090244-250mg |

2,6-Dibromo-4-nitropyridine oxide, 95+% |

98027-81-7 | 95+% | 250mg |

$152.00 | 2023-09-08 | |

| Chemenu | CM120629-5g |

2,6-Dibromo-4-nitropyridine 1-Oxide |

98027-81-7 | 95% | 5g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | Y1293428-100mg |

2,6-Dibromo-4-nitro-pyridine 1-oxide |

98027-81-7 | 95% | 100mg |

$340 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1293428-250mg |

2,6-Dibromo-4-nitro-pyridine 1-oxide |

98027-81-7 | 95% | 250mg |

$555 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1293428-500mg |

2,6-Dibromo-4-nitro-pyridine 1-oxide |

98027-81-7 | 95% | 500mg |

$780 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1654-250mg |

2,6-Dibromo-4-nitro-pyridine 1-oxide |

98027-81-7 | 96% | 250mg |

¥4354.48 | 2024-04-16 | |

| eNovation Chemicals LLC | Y1293428-100mg |

2,6-Dibromo-4-nitro-pyridine 1-oxide |

98027-81-7 | 95% | 100mg |

$340 | 2025-02-22 | |

| Aaron | AR00IKPQ-5g |

Pyridine, 2,6-dibromo-4-nitro-, 1-oxide |

98027-81-7 | 95% | 5g |

$428.00 | 2025-02-10 |

2,6-Dibromo-4-nitropyridine oxide Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1R:H2SO4, R:HNO3, 22 h, 60°C; 60°C → rt

1.2R:NH4Cl, S:H2O, cooled

1.2R:NH4Cl, S:H2O, cooled

Referentie

Productiemethode 2

Reactievoorwaarden

1.1R:H2O2, S:H2O, S:F3CCO2H, 3 h, 42°C; 42°C → rt

1.2R:H2O, rt → -5°C

1.3R:Disodium carbonate, neutralized

2.1R:HNO3 •NO2, R:H2SO4, S:H2O, rt → 90°C; 2 h, 90°C; cooled

2.2R:H2O, cooled

1.2R:H2O, rt → -5°C

1.3R:Disodium carbonate, neutralized

2.1R:HNO3 •NO2, R:H2SO4, S:H2O, rt → 90°C; 2 h, 90°C; cooled

2.2R:H2O, cooled

Referentie

- Preparation of 2,6-dibromo-4-aminopyridine, Fenzi Kexue Xuebao, 2006, 22(6), 401-404

Productiemethode 3

Reactievoorwaarden

1.1R:H2O2, S:H2O, S:F3CCO2H, 80°C; 4 h, 80°C

2.1R:H2SO4, R:HNO3, 90°C; 2 h, 90°C

2.1R:H2SO4, R:HNO3, 90°C; 2 h, 90°C

Referentie

- Synthesis and characterization of highly stable and efficient star-molecules, Dyes and Pigments, 2013, 96(3), 705-713

Productiemethode 4

Reactievoorwaarden

1.1R:F3CCO2H, R:H2O2, rt; overnight, reflux

1.2R:H2O

1.3R:NaHCO3, S:H2O, neutralized

2.1R:H2SO4, R:HNO3, 0°C; overnight, 90°C

1.2R:H2O

1.3R:NaHCO3, S:H2O, neutralized

2.1R:H2SO4, R:HNO3, 0°C; overnight, 90°C

Referentie

- A strong hydride donating, acid stable and reusable 1,4-dihydropyridine for selective aldimine and aldehyde reductions, Organic & Biomolecular Chemistry, 1671, 20(8), 1671-1679

Productiemethode 5

Reactievoorwaarden

1.1R:H2NC(=O)NH2 •H2O2, R:O(C(=O)CF3)2, S:CH2Cl2, rt → 5°C; 45 min, 5-7°C; 7°C → rt; 20 h, rt; rt → 10°C

1.2R:Na2SO4, S:H2O, 60 min, 10°C

2.1R:H2SO4, R:HNO3, rt; rt → 79°C; 25 min, 79°C; 3.5 h, 83-85°C; 85°C → rt

1.2R:Na2SO4, S:H2O, 60 min, 10°C

2.1R:H2SO4, R:HNO3, rt; rt → 79°C; 25 min, 79°C; 3.5 h, 83-85°C; 85°C → rt

Referentie

- A flexible synthesis of C-6 and N-1 analogues of a 4-amino-1,3-dihydroimidazo[4,5-c]pyridin-2-one core, Tetrahedron Letters, 5728, 52(44), 5728-5732

Productiemethode 6

Reactievoorwaarden

1.1R:F3CCO2H, R:H2O2, S:H2O, 3 h, 42°C; 42°C → rt

1.2R:Disodium carbonate, S:H2O, basify

2.1R:H2SO4, R:HNO3, S:H2O, rt → 90°C; 2 h, 90°C

1.2R:Disodium carbonate, S:H2O, basify

2.1R:H2SO4, R:HNO3, S:H2O, rt → 90°C; 2 h, 90°C

Referentie

- Synthesis of 2,6-bis(3-methyl-1H-pyrazol-1-yl)-4-aminopyridine, Huaxue Yanjiu, 2007, 18(1), 43-45

Productiemethode 7

Reactievoorwaarden

1.1R:F3CCO2H, R:H2O2, S:H2O, overnight, reflux

1.2R:H2O

2.1R:H2SO4, R:HNO3, 0°C; 5 h, 90°C

1.2R:H2O

2.1R:H2SO4, R:HNO3, 0°C; 5 h, 90°C

Referentie

- Interaction of the dihydropyridine/pyridinium redox pair fixed into a V-shaped conformation, Heterocycles, 1345, 98(10), 1345-1353

Productiemethode 8

Reactievoorwaarden

1.1R:F3CCO2H, R:H2O2, S:H2O, rt; 12 h, 100°C

2.1R:H2SO4, R:HNO3, 0°C; 12 h, 60°C

2.2R:NaHCO3, S:H2O, 0°C

2.1R:H2SO4, R:HNO3, 0°C; 12 h, 60°C

2.2R:NaHCO3, S:H2O, 0°C

Referentie

- Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure-Activity Relationship, and Selective Antitumor Activity, Journal of Medicinal Chemistry, 8307, 57(20), 8307-8318

Productiemethode 9

Reactievoorwaarden

1.1R:H2O2, S:F3CCO2H, S:H2O

2.1R:HNO3, R:H2SO4 •SO3

2.1R:HNO3, R:H2SO4 •SO3

Referentie

- 4,4'-Donor-substituted and 6,6'-difunctionalized 2,2'-bipyridines, Chemische Berichte, 1989, 122(3), 589-91

Productiemethode 10

Reactievoorwaarden

1.1R:HNO3, S:H2SO4

Referentie

- Derivatives of pyridine N-oxide. XVI. Mercuration of pyridine N-oxide, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1958, , 340-5

Productiemethode 11

Reactievoorwaarden

1.1R:F3CCO2H, R:H2O2, S:H2O, 4 h, 90°C; 90°C → rt

1.2S:H2O, 3 h, 0°C

1.3R:Disodium carbonate, 0°C, neutralized

2.1R:H2SO4, rt

2.2R:H2SO4, R:HNO3, rt → 80°C; 25 min, 80°C; 3.5 h, 80°C; 80°C → rt

2.3R:H2O, 0°C

1.2S:H2O, 3 h, 0°C

1.3R:Disodium carbonate, 0°C, neutralized

2.1R:H2SO4, rt

2.2R:H2SO4, R:HNO3, rt → 80°C; 25 min, 80°C; 3.5 h, 80°C; 80°C → rt

2.3R:H2O, 0°C

Referentie

- Access to 3-Deazaguanosine Building Blocks for RNA Solid-Phase Synthesis Involving Hartwig-Buchwald C-N Cross-Coupling, Organic Letters, 3900, 21(11), 3900-3903

Productiemethode 12

Reactievoorwaarden

1.1R:F3CCO2H, R:H2O2, S:H2O, 1 h, 35°C; 35°C → rt

1.2R:Disodium carbonate, S:H2O, pH 9

2.1R:HNO3 •NO2, R:H2SO4, S:H2O, rt → 80°C; 1 h, 80°C

1.2R:Disodium carbonate, S:H2O, pH 9

2.1R:HNO3 •NO2, R:H2SO4, S:H2O, rt → 80°C; 1 h, 80°C

Referentie

- Process for preparation of 2,6-bis[3-(aminomethyl)-1-pyrazolyl]pyridine derivative as chelant used in homogeneous time-resolved fluorescence immunoassay, Faming Zhuanli Shenqing, 1012, ,

Productiemethode 13

Reactievoorwaarden

1.1R:H2O2, S:H2O, S:F3CCO2H, 1 h; 4 h, 95-100°C

2.1R:HNO3 •NO2, R:H2SO4, 20 h, 60°C

2.2R:NH4OH, S:H2O, neutralized

2.1R:HNO3 •NO2, R:H2SO4, 20 h, 60°C

2.2R:NH4OH, S:H2O, neutralized

Referentie

- The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine, Organic Process Research & Development, 2003, 7(1), 38-43

Productiemethode 14

Reactievoorwaarden

1.1R:F3CCO2H, R:H2O2, 3 h, 100°C

2.1R:H2SO4, R:HNO3, 1.5 h, 100°C

2.1R:H2SO4, R:HNO3, 1.5 h, 100°C

Referentie

- Influence of the 5-HT6 Receptor on Acetylcholine Release in the Cortex: Pharmacological Characterization of 4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine, a Potent and Selective 5-HT6 Receptor Antagonist, Journal of Medicinal Chemistry, 1273, 46(7), 1273-1276

Productiemethode 15

Reactievoorwaarden

1.1R:CF3CO3H, R:F3CCO2H, R:H2O2, S:H2O

2.1R:HNO3, R:H2SO4

2.1R:HNO3, R:H2SO4

Referentie

- New synthesis of 2,6-dibromopyridine N-oxide, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1959, , 408-11

Productiemethode 16

Reactievoorwaarden

1.1R:F3CCO2H, R:H2O2, R:O(C(=O)CF3)2, S:H2O, 80°C; 4 h, 80°C

2.1R:HNO3 •NO2, R:H2SO4, 90°C; 2 h, 90°C

2.1R:HNO3 •NO2, R:H2SO4, 90°C; 2 h, 90°C

Referentie

- Synthesis of Hyperbranched Polypyridine via a Cross Coupling Approach as an n-type π-Conjugated Polymer, Macromolecular Chemistry and Physics, 2017, 218(22),

Productiemethode 17

Reactievoorwaarden

1.1R:F3CCO2H, R:H2O2

2.1R:H2SO4, R:HNO3

2.1R:H2SO4, R:HNO3

Referentie

- Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen, Organic Process Research & Development, 2017, 21(2), 231-240

2,6-Dibromo-4-nitropyridine oxide Raw materials

2,6-Dibromo-4-nitropyridine oxide Preparation Products

2,6-Dibromo-4-nitropyridine oxide Gerelateerde literatuur

-

Reza-Ali Fallahpour,Markus Neuburger,Magareta Zehnder New J. Chem. 1999 23 53

98027-81-7 (2,6-Dibromo-4-nitropyridine oxide) Gerelateerde producten

- 20201-24-5(ethyl 3-methyl-2-oxobutanoate)

- 2241130-82-3((5,6-difluoro-1H-indol-2-yl)methyl(5,6-difluoro-1H-indol-3-yl)methylamine)

- 91132-56-8(N-(5-allyl-2-hydroxyphenyl)acetamide)

- 2248301-09-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-4-[(methylcarbamoyl)amino]benzoate)

- 1060805-95-9(4-chloro-6-methylpyridine-3-carboxylic acid)

- 1805494-00-1(Ethyl 5-chloromethyl-2-cyano-3-fluorobenzoate)

- 2680554-00-9(2-(3-methoxycyclohexyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid)

- 942003-65-8(3-bromo-N-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}benzamide)

- 953995-31-8(N-(1,3-benzothiazol-2-yl)-1-{(3,5-dimethylphenyl)carbamoylmethyl}piperidine-4-carboxamide)

- 588712-72-5(Methyl 4-ethyl-2-[[[(2-furanylmethyl)amino]thioxomethyl]amino]-5-methyl-3-thiophenecarboxylate)

Aanbevolen leveranciers

atkchemica

(CAS:98027-81-7)2,6-Dibromo-4-nitropyridine oxide

Zuiverheid:95%+

Hoeveelheid:1g/5g/10g/100g

Prijs ($):Onderzoek

Amadis Chemical Company Limited

(CAS:98027-81-7)2,6-Dibromo-4-nitropyridine oxide

Zuiverheid:99%/99%/99%/99%/99%

Hoeveelheid:50mg/100mg/250mg/500mg/1g

Prijs ($):217.0/327.0/546.0/765.0/1094.0